molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine

Cat. No. B605561
CAS RN: 80306-38-3
M. Wt: 257.717
InChI Key: MVOZLTFXYGHZPM-UHFFFAOYSA-N
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Description

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazine, such as the one you mentioned, are also referred to as oxazines .


Synthesis Analysis

The synthesis of oxazine derivatives involves the reaction of phenols, formaldehyde, and primary amines . This reaction, when heated to approximately 200°C, polymerizes to produce polybenzoxazine networks . A specific synthesis method for 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine was not found in the available resources.


Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . The tolyl group in the compound you mentioned is a functional group related to toluene . It has the general formula CH3C6H4−R .


Chemical Reactions Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . It exists in solution entirely as the 4 H-isomer .

Scientific Research Applications

  • Platelet Aggregation Inhibitors : 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and tested for their ability to inhibit platelet aggregation. One compound exhibited significant inhibitory effect, although less potent than control drugs like ticlopidine and aspirin (Tian et al., 2012).

  • Antimicrobial Agents : Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and evaluated for their antimicrobial activities. Molecular docking studies indicated strong binding interactions with Staphylococcus aureus, suggesting potential as antimicrobial leads (Bollu et al., 2017).

  • Antimicrobial Activity of Benzoxazin-3(4H)-ones : Benzoxazin-3(4H)-one derivatives have shown potency against Gram-positive and Gram-negative bacteria, with certain derivatives being particularly effective due to the presence of a fluorine atom (Fang et al., 2011).

  • PI3Kα Inhibitors for Cancer Treatment : A series of compounds containing 2H-benzo[b][1,4]oxazine scaffolds have been synthesized and evaluated for their ability to inhibit PI3Kα, a promising target in cancer therapy. One compound showed potent antiproliferative activity and decreased phospho-Akt in a dose-dependent manner, indicating potential as a PI3Kα inhibitor (Dong et al., 2018).

  • Herbicidal Activity : Compounds based on the 2H-benzo[b][1,4]oxazine scaffold have been studied for their herbicidal activity, showing efficacy comparable to commercial herbicides. This highlights their potential use in agricultural applications (Huang et al., 2005).

  • Solid-Phase Synthesis for Drug-Like Molecules : A general method for the solid-phase synthesis of drug-like 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives has been developed, showcasing the utility of these compounds in drug discovery (Lee et al., 2009).

Future Directions

Oxazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis and characterization of more oxazine derivatives, as well as their potential applications in various fields.

properties

IUPAC Name

7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOZLTFXYGHZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine

CAS RN

80306-38-3
Record name 80306-38-3
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